Thiazolo[4,5-c]pyridine

Inflammation Dual Inhibition Thromboxane Modulation

Thiazolo[4,5-c]pyridine is a differentiated scaffold for medicinal chemistry. It uniquely reduces thromboxane B₂ in activated PBMCs, unlike the [5,4-b] isomer. It offers lower lipophilicity vs. quinolines for improved PK in MALT1 programs, with direct C-H coupling enabling efficient SAR exploration. Core scaffold for mGluR5 CNS therapeutics per EP1948667B1. Choose this specific isomer for targeted pathway modulation.

Molecular Formula C6H4N2S
Molecular Weight 136.18 g/mol
CAS No. 273-75-6
Cat. No. B1315820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-c]pyridine
CAS273-75-6
Molecular FormulaC6H4N2S
Molecular Weight136.18 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=CS2
InChIInChI=1S/C6H4N2S/c1-2-7-3-5-6(1)9-4-8-5/h1-4H
InChIKeyFHIMYVFGWKCROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolo[4,5-c]pyridine (CAS 273-75-6): Heterocyclic Core for Kinase and GPCR-Targeted Drug Discovery


Thiazolo[4,5-c]pyridine (CAS 273-75-6) is a bicyclic heteroaromatic scaffold consisting of a thiazole ring fused to a pyridine ring with the [4,5-c] ring junction geometry [1]. With a molecular weight of 136.18 g/mol, an XLogP3 of 1.3, and a topological polar surface area of 54 Ų, this core serves as a versatile building block for medicinal chemistry programs targeting kinases, GPCRs, and inflammatory pathways [1]. The nitrogen positioning in this specific isomer confers distinct electronic properties and hydrogen-bonding capacity that differentiate it from alternative thiazolopyridine regioisomers [1].

Why Thiazolo[4,5-c]pyridine Cannot Be Substituted by Other Thiazolopyridine Isomers in Lead Optimization


The thiazolopyridine scaffold exists in multiple regioisomeric forms—including [5,4-b]pyridine, [5,4-c]pyridine, and [4,5-b]pyridine—that are not functionally interchangeable despite their structural similarity [1]. The position of the nitrogen atom within the fused ring system critically governs both physicochemical properties and target engagement. Direct comparative studies demonstrate that isomeric thiazolopyridines exhibit divergent solubility profiles, target inhibitory potency, and even qualitative differences in downstream biological pathway modulation [1]. Substituting one isomer for another without empirical validation may compromise solubility, reduce target selectivity, or eliminate therapeutically relevant secondary pharmacology [1].

Quantitative Differentiation Evidence for Thiazolo[4,5-c]pyridine in Drug Discovery Programs


Thiazolo[4,5-c]pyridine Derivative Reduces Thromboxane B₂ Production by 57% vs. Minimal Effect with Comparator Isomer

In a 2023 study comparing isomeric thiazolopyridine derivatives of diflapolin, the thiazolo[4,5-c]pyridine derivative 41b (10 µM) reduced thromboxane B₂ (TXB₂) formation in A23187-activated human peripheral blood mononuclear cells by 57% compared to vehicle control. In contrast, the corresponding thiazolo[5,4-b]pyridine derivative (46a) reduced TXB₂ by less than 10% at the same concentration [1]. This qualitative difference in pathway modulation is isomer-specific and cannot be extrapolated from in-class structural similarity.

Inflammation Dual Inhibition Thromboxane Modulation

Thiazolopyridines Offer Superior Lipophilicity Profile vs. Quinoline Scaffolds in MALT1 Inhibitor Development

In a comparative medicinal chemistry program developing allosteric MALT1 inhibitors, thiazolopyridines were evaluated alongside quinoline-based scaffolds. The thiazolopyridine series was characterized as 'less lipophilic than the quinolines,' which contributed to favorable pharmacokinetic outcomes including low in vivo clearance in mice [1]. One thiazolopyridine exemplar demonstrated oral activity in an hIL10 mouse pharmacodynamic model, confirming target engagement and functional efficacy following oral dosing [1]. The reduced lipophilicity of the thiazolopyridine core addresses a key developability liability associated with quinoline-based MALT1 inhibitors.

Lymphoma Allosteric Inhibition MALT1

Direct C-H Functionalization of Thiazolo[4,5-c]pyridine Enables Efficient Derivatization Without Pre-functionalized Intermediates

A 2010 methodology study demonstrated that unsubstituted thiazolo[4,5-c]pyridine can be directly functionalized via C-H coupling reactions and N-oxide rearrangement chemistry to yield novel substituted derivatives 'in good yields' [1]. This approach circumvents the need for pre-functionalized starting materials, reducing synthetic step count and improving overall efficiency compared to traditional multi-step routes that require prior halogenation or metallation [1]. A complementary one-pot thiol deprotection-cyclization strategy was also developed for accessing 4- and 6-substituted thiazolo[4,5-c]pyridines [2].

Synthetic Methodology C-H Activation Medicinal Chemistry

Thiazolo[4,5-c]pyridine Core Validated in mGluR5 Antagonist Patent with Established CNS Drug Discovery Relevance

Thiazolo[4,5-c]pyridine derivatives are explicitly claimed as metabotropic glutamate receptor 5 (mGluR5) antagonists in European patent EP1948667B1 [1]. The patent describes compounds of general formula incorporating the thiazolo[4,5-c]pyridine core as the central scaffold for mGluR5 antagonism, with claimed therapeutic utility in pain, Alzheimer's disease, and amyotrophic lateral sclerosis [1]. This intellectual property precedent validates the core's suitability for CNS-targeted programs and distinguishes it from thiazolopyridine isomers that lack similar documented CNS target engagement.

CNS mGluR5 Neurological Disorders

Validated Application Scenarios for Thiazolo[4,5-c]pyridine (CAS 273-75-6) in Drug Discovery


Inflammation Drug Discovery: Dual sEH/FLAP Inhibitor Lead Optimization

For programs targeting chronic inflammatory diseases via dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibition, the thiazolo[4,5-c]pyridine core provides a distinct pharmacological advantage. As demonstrated in a 2023 structure-activity relationship study, thiazolo[4,5-c]pyridine derivative 41b uniquely reduces thromboxane B₂ production by 57% in activated human peripheral blood mononuclear cells—an activity not observed with the corresponding [5,4-b] isomer [1]. Researchers seeking to expand therapeutic scope to include thromboxane pathway modulation should select the [4,5-c] isomer building block for SAR exploration. Additionally, the study confirmed that nitrogen introduction enhances solubility across the thiazolopyridine series, supporting the core's use in developability-focused campaigns [1].

Oncology: MALT1 Allosteric Inhibitor Scaffold Development

In B-cell lymphoma and MALT1-driven oncology programs, thiazolopyridine-based scaffolds offer a measurable developability advantage over quinoline alternatives. Direct comparative data show that thiazolopyridines exhibit lower lipophilicity than quinolines, correlating with favorable mouse PK profiles characterized by low in vivo clearance [1]. One thiazolopyridine example demonstrated oral pharmacodynamic activity in an hIL10 mouse model, confirming target engagement following oral dosing [1]. Procurement of thiazolo[4,5-c]pyridine as a building block supports lead optimization campaigns aimed at reducing lipophilicity-driven attrition while maintaining MALT1 inhibitory potency [1].

CNS Drug Discovery: mGluR5 Antagonist Programs

Thiazolo[4,5-c]pyridine derivatives are explicitly validated as mGluR5 receptor antagonists in European patent EP1948667B1, with claimed therapeutic applications spanning chronic and acute pain, Alzheimer's disease, and amyotrophic lateral sclerosis [1]. For medicinal chemistry teams pursuing mGluR5-targeted CNS therapeutics, the [4,5-c] isomer provides established intellectual property precedent and documented target engagement within the mGluR5 allosteric binding pocket. The core's computed physicochemical properties—XLogP3 of 1.3 and TPSA of 54 Ų—fall within favorable ranges for CNS penetration, supporting its suitability for neurological drug discovery [2].

Medicinal Chemistry: Direct C-H Functionalization for SAR Expansion

For SAR campaigns requiring efficient derivatization of the thiazolo[4,5-c]pyridine core, direct C-H coupling chemistry enables functionalization of the unsubstituted scaffold without prior halogenation or metallation steps, producing substituted derivatives 'in good yields' [1]. The complementary one-pot thiol deprotection-cyclization methodology provides access to 4- and 6-substituted derivatives with reduced synthetic complexity [2]. These established synthetic routes enhance the cost-effectiveness and throughput of lead optimization, making the unsubstituted core a strategic procurement choice for libraries and parallel synthesis efforts [1] [2].

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